molecular formula C17H20FN3O2 B607036 Decarboxyl Ofloxacin CAS No. 123155-82-8

Decarboxyl Ofloxacin

Cat. No.: B607036
CAS No.: 123155-82-8
M. Wt: 317.36
InChI Key: XTLCAWXSWVQNHK-UHFFFAOYSA-N
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Description

Decarboxyl ofloxacin is a derivative of ofloxacin, a fluoroquinolone antibiotic. It is characterized by the removal of the carboxyl group from the parent compound, ofloxacin. This modification can influence the compound’s chemical properties and biological activity. This compound retains the core structure of ofloxacin, which includes a fluorine atom at the C-6 position and a piperazinyl ring, contributing to its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decarboxyl ofloxacin involves the decarboxylation of ofloxacin. This process typically requires specific reaction conditions, such as elevated temperatures and the presence of a decarboxylating agent. The reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Decarboxyl ofloxacin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Decarboxyl ofloxacin has several scientific research applications:

Mechanism of Action

Decarboxyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decarboxyl ofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and biological activity. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound, ofloxacin .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCAWXSWVQNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347579
Record name Decarboxyl Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123155-82-8
Record name Decarboxyl ofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxyl Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYL OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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